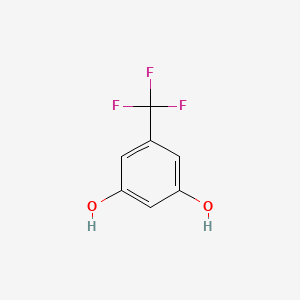
5-(Trifluoromethyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)benzene-1,3-diol is a chemical compound with the molecular formula C7H5F3O2 . It has a molecular weight of 178.11 g/mol .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)benzene-1,3-diol involves the use of readily available reagents under mild reaction conditions .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)benzene-1,3-diol consists of a benzene ring with two hydroxyl groups (-OH) and a trifluoromethyl group (-CF3) attached to it . The InChI code for this compound is 1S/C7H5F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,11-12H .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)benzene-1,3-diol has a molecular weight of 178.11 g/mol . It has a topological polar surface area of 40.5 Ų and a complexity of 147 . The compound has two hydrogen bond donors and five hydrogen bond acceptors .Scientific Research Applications
- Future Prospects : Researchers anticipate discovering novel applications for TFMP in crop protection .
- Potential Therapeutic Agents : Ongoing research aims to uncover additional therapeutic applications for TFMP derivatives .
- Example : It participates in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid by reacting with n-butyllithium and carbon dioxide .
- Applications : These studies contribute to understanding molecular interactions and structural properties .
Agrochemicals and Crop Protection
Pharmaceuticals and Drug Development
Synthetic Chemistry
Nuclear Magnetic Resonance (NMR) Studies
Theoretical Calculations and UV-Vis Spectroscopy
Antimicrobial Studies and Drug Design
Safety and Hazards
Future Directions
Fluorinated molecules like 5-(Trifluoromethyl)benzene-1,3-diol have a wide range of applications and are used in various fields including medicine, agrochemicals, and more . The development of new reagents and catalysts has led to a rapid growth in fluorination and fluoroalkylation methods . Further advancements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are increasingly used in everyday applications .
Mechanism of Action
Target of Action
This compound is a derivative of benzene, which is a common structure in many bioactive compounds, suggesting that it may interact with a variety of biological targets .
Mode of Action
Benzene derivatives are known to undergo electrophilic substitution reactions , which could potentially lead to interactions with biological targets.
Result of Action
It’s worth noting that benzene derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCRBEFECXIJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)benzene-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853831.png)
![3-[7-(4-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide](/img/structure/B2853832.png)
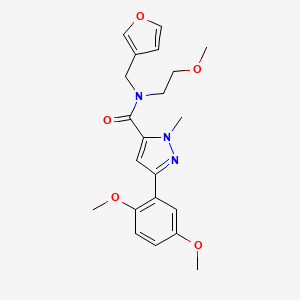
![4-(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)benzonitrile](/img/structure/B2853837.png)
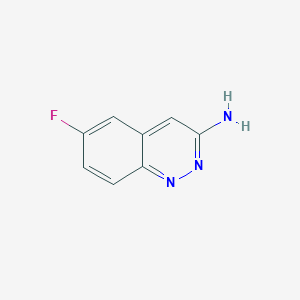

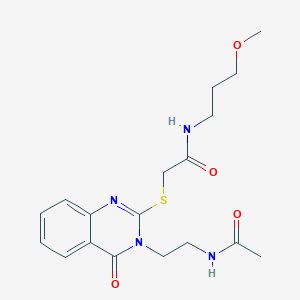

![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2853843.png)
![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2853845.png)
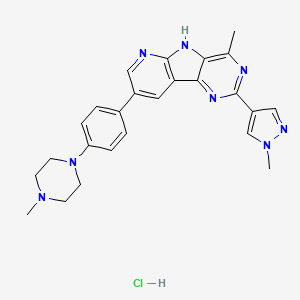
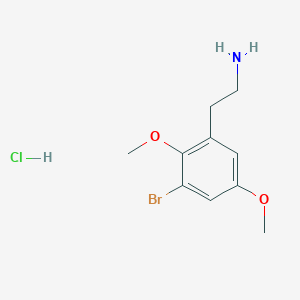
![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2853849.png)
